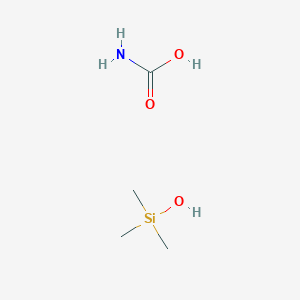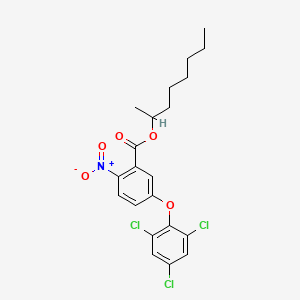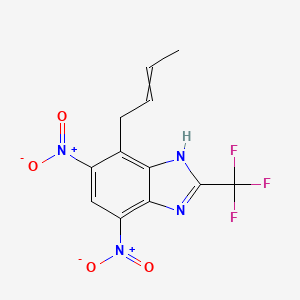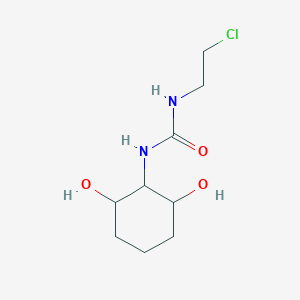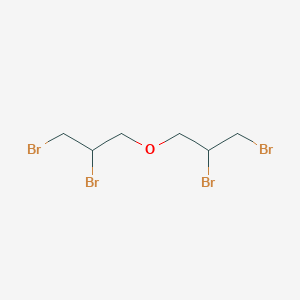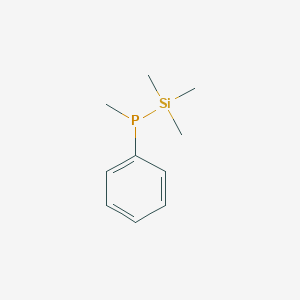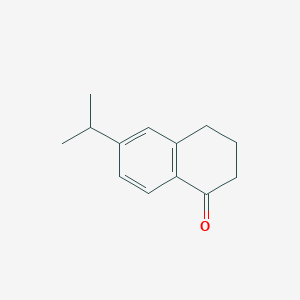![molecular formula C12H18OSi B14611917 Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- CAS No. 59021-31-7](/img/structure/B14611917.png)
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is an organosilicon compound with the molecular formula C12H18OSi It is characterized by the presence of a silicon atom bonded to three methyl groups and an ethenyl group substituted with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable phenylmethyl-substituted ethenyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The phenylmethyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Silane, trimethyl-: Lacks the phenylmethyl and ethenyl groups, making it less reactive.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in the position of the silicon atom.
Uniqueness
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is unique due to its combination of a silicon atom with both methyl and phenylmethyl-substituted ethenyl groups. This unique structure imparts specific chemical properties that make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
59021-31-7 |
|---|---|
Molekularformel |
C12H18OSi |
Molekulargewicht |
206.36 g/mol |
IUPAC-Name |
trimethyl(3-phenylprop-1-en-2-yloxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
OEHNYSQPYONHIW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
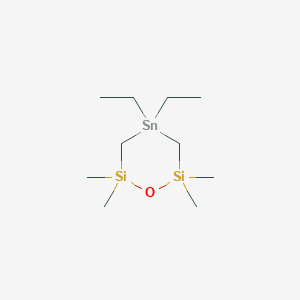

![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

